molecular formula C15H14FNO B14173814 2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one CAS No. 920803-97-0

2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B14173814
CAS No.: 920803-97-0
M. Wt: 243.28 g/mol
InChI Key: SGAQVHKLKHSKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a benzylamino group attached to a fluorophenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluoroacetophenone with benzylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzophenone.

    Reduction: Formation of 2-(benzylamino)-1-(3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-1-phenylethan-1-one
  • 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Benzylamino)-1-(2-fluorophenyl)ethan-1-one

Uniqueness

2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

920803-97-0

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

2-(benzylamino)-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C15H14FNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,17H,10-11H2

InChI Key

SGAQVHKLKHSKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.